

An In-Depth Technical Guide to the Spectral Data of Qianhucoumarin B

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Qianhucoumarin B**, a natural coumarin isolated from the roots of Peucedanum praeruptorum. While the complete spectral data from the original isolating publication is not readily available in public databases, this guide compiles the known structural information and provides representative experimental protocols and data interpretation guidelines based on the analysis of closely related coumarin compounds. This information is intended to assist researchers in the identification, characterization, and further development of **Qianhucoumarin B** and similar natural products.

Chemical Structure and Properties

Qianhucoumarin B is a pyranocoumarin with the following properties:

Molecular Formula: C16H16O6[1]

Molecular Weight: 304.29 g/mol [1]

• IUPAC Name: [(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate[1]

CAS Number: 152615-14-0



The structure of **Qianhucoumarin B**, as determined by Kong et al. (1993), is presented below. [2]

Spectral Data Summary

Detailed spectral data for **Qianhucoumarin B** is not publicly available. The following tables are placeholders that would be populated with ¹H NMR, ¹³C NMR, MS, and IR data upon its availability. The subsequent sections on experimental protocols provide the methodologies to obtain this data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Solvent: CDCl3 (typical) Frequency: 400 MHz (representative)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Data not available				



¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Solvent: CDCl3 (typical) Frequency: 100 MHz (representative)

Chemical Shift (δ, ppm)	Carbon Type (DEPT)	Assignment	
Data not available			

MS (Mass Spectrometry) Data

Ionization Mode: ESI+ (typical)

m/z	Relative Intensity (%)	Ion Assignment
Data not available		

IR (Infrared) Spectral Data

Sample Preparation: KBr pellet (typical)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available		

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectral data of a coumarin like **Qianhucoumarin B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.



Sample Preparation:

- Weigh approximately 5-10 mg of the purified **Qianhucoumarin B** sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
- Phase correct the spectrum.



- Calibrate the chemical shift scale to the TMS signal.
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and carbon signals to the molecular structure. 2D NMR experiments such as COSY, HSQC, and HMBC are typically required for unambiguous assignment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of Qianhucoumarin B (approximately 10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS Acquisition Parameters (Positive Ion Mode):

- Capillary Voltage: 3.5-4.5 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 100-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Desolvation Temperature: 250-350 °C.
- Mass Range: m/z 50-1000.

Data Analysis:



- Identify the molecular ion peak ([M+H]+, [M+Na]+, etc.) to confirm the molecular weight.
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. For coumarins, common fragmentation pathways involve the loss of small neutral molecules like CO and CO₂.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry Qianhucoumarin B with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- · Place the mixture in a pellet-forming die.
- Apply pressure (several tons) using a hydraulic press to form a transparent or semitransparent pellet.

FTIR Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups in
 Qianhucoumarin B. Key expected absorptions for coumarins include:
 - ~3400 cm⁻¹: O-H stretching (hydroxyl group).
 - ~1720 cm⁻¹: C=O stretching (lactone carbonyl).

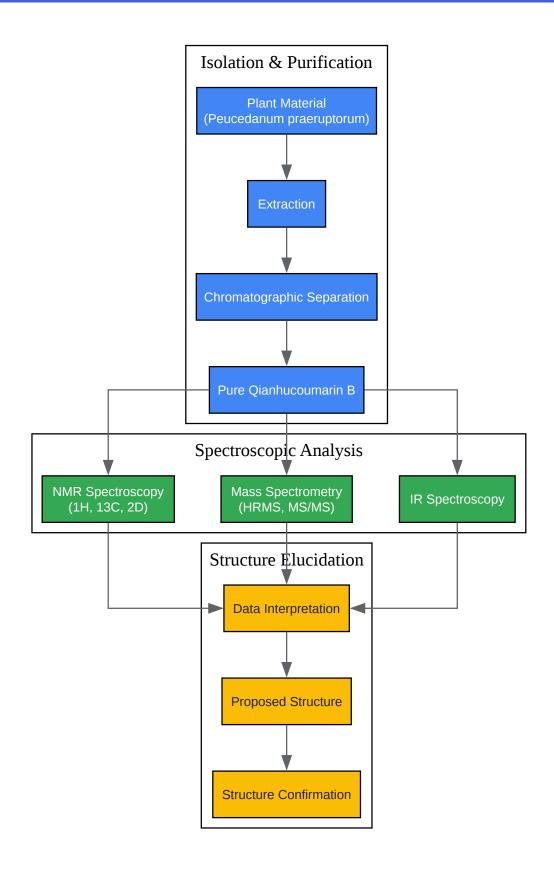


- ~1600, ~1500 cm⁻¹: C=C stretching (aromatic ring).
- ~1250 cm⁻¹: C-O stretching (ester).

Logical Workflow for Spectral Analysis

The following diagram illustrates the typical workflow for the spectral analysis and structure elucidation of a natural product like **Qianhucoumarin B**.





Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of **Qianhucoumarin B**.



This guide provides a foundational understanding of the spectral characterization of **Qianhucoumarin B**. Access to the original research article would allow for the population of the data tables and a more specific and detailed analysis. Researchers are encouraged to consult the primary literature for the most accurate and complete information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Qianhucoumarin B | C16H16O6 | CID 197634 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [The isolation and identification of qianhucoumarin B and qianhucoumarin C from Peucedanum praeruptorum] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of Qianhucoumarin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142705#qianhucoumarin-b-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com